![molecular formula C19H15F3N4O B2870156 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2309341-68-0](/img/structure/B2870156.png)
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of the trifluoromethyl group and bipyridinyl moiety in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Méthodes De Préparation
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4’-bipyridine and 4-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: The reaction between 2,4’-bipyridine and 4-(trifluoromethyl)phenyl isocyanate is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.
Catalysts and Reagents: Catalysts like triethylamine may be used to facilitate the reaction, and the reaction mixture is typically stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridinyl or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The bipyridinyl moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.
Comparaison Avec Des Composés Similaires
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)phenyl)urea: This compound lacks the bipyridinyl moiety, making it less versatile in coordination chemistry.
2,4’-Bipyridine: While it shares the bipyridinyl structure, it does not have the trifluoromethyl group, limiting its lipophilicity and potential biological activities.
The unique combination of the bipyridinyl and trifluoromethyl groups in 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea makes it a valuable compound with distinct properties and applications.
Propriétés
IUPAC Name |
1-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-1-3-16(4-2-15)26-18(27)25-12-13-5-10-24-17(11-13)14-6-8-23-9-7-14/h1-11H,12H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGKGBSHLJNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine](/img/structure/B2870076.png)
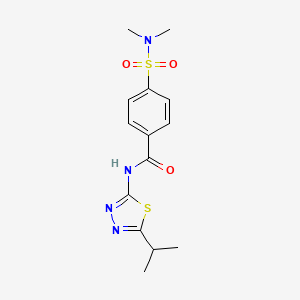
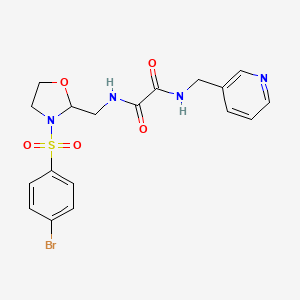
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2870080.png)
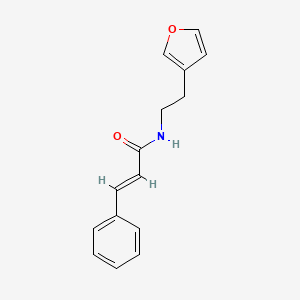
![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2870085.png)
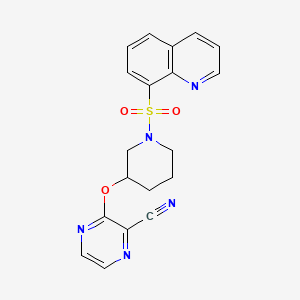
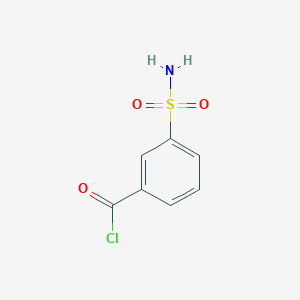


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)
![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)
